N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide
Description
Structural Features and IUPAC Nomenclature
This compound exhibits a complex molecular structure that incorporates multiple distinct chemical motifs within a single framework. The compound's official Chemical Abstracts Service registry number is 1218789-36-6, which serves as its unique chemical identifier in global databases. The molecular formula has been reported with slight variations across different sources, with some databases indicating C11H18BN3O4S and others reporting C12H19BN2O4S, suggesting potential discrepancies in structural characterization or database entries.
The compound's systematic International Union of Pure and Applied Chemistry nomenclature reflects its complex structural organization. The name "this compound" describes several key structural components in sequence. The core pyrimidine ring serves as the central heterocyclic framework, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. At position 5 of this pyrimidine ring, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent is attached, representing the pinacol boronate ester functional group. The amino nitrogen at position 2 of the pyrimidine ring bears a methanesulfonamide substituent, completing the molecular architecture.
The pinacol boronate ester component consists of a boron atom coordinated within a five-membered ring containing two oxygen atoms and substituted with four methyl groups. This structural feature is particularly significant because pinacol boronate esters are known for their stability and reactivity in cross-coupling reactions. The dioxaborolane ring adopts a specific conformation that influences the overall three-dimensional structure of the molecule and its chemical behavior.
The methanesulfonamide functional group contributes significant chemical properties to the molecule. This group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and the amino nitrogen of the pyrimidine ring. The sulfonamide functionality is known for its electronic properties and potential for hydrogen bonding interactions, which can influence the compound's solubility characteristics and biological activity.
The overall molecular architecture creates multiple sites for potential chemical reactivity. The boron center in the pinacol ester can participate in various cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, making this compound valuable as a synthetic building block. The pyrimidine ring system provides aromatic character and potential coordination sites, while the sulfonamide group offers additional functionality for molecular recognition and binding interactions.
Historical Development in Organoboron Chemistry
The development of this compound must be understood within the broader historical context of organoboron chemistry, which has undergone remarkable evolution since its inception in the mid-twentieth century. The foundations of modern organoboron chemistry were established through the pioneering work of Herbert Brown, whose discovery of hydroboration in 1956 fundamentally transformed the field. This breakthrough emerged somewhat serendipitously when Brown observed unexpected results during his research with sodium borohydride and olefins, leading to the recognition that alkenes could be reduced to organoboranes under mild conditions.
The historical significance of this discovery cannot be overstated, as it provided chemists with a simple and efficient route to organoboron compounds after nearly a century of limited activity in this area since Frankland's initial preparation of organoboron species in 1862. Brown's systematic exploration of organoborane chemistry revealed the synthetic potential of these compounds, particularly their ability to undergo oxidation and other transformations to generate diverse organic products including alcohols, carbonyl compounds, and halides.
The development of pinacol boronate esters, which form the core structural feature of this compound, represents a significant advancement in organoboron methodology. These compounds emerged as particularly valuable synthetic intermediates due to their enhanced stability compared to other organoboron species, while maintaining their reactivity in cross-coupling reactions. The pinacol protecting group provides steric protection around the boron center, preventing unwanted side reactions while preserving the compound's ability to participate in palladium-catalyzed transformations.
The historical development of pyridinyl and pyrimidinyl boronic acids and esters has been extensively documented, with five major synthetic approaches having evolved over time. These include halogen-metal exchange followed by borylation, metal-hydrogen exchange via directed ortho-metallation, palladium-catalyzed cross-coupling with tetraalkoxydiborane compounds, iridium or rhodium catalyzed carbon-hydrogen or carbon-fluorine borylation, and cycloaddition reactions. Each approach has contributed to the expanding toolkit available for synthesizing complex organoboron compounds like this compound.
The emergence of Suzuki-Miyaura coupling in 1981 marked another pivotal moment in organoboron chemistry that directly relates to the utility of compounds like this compound. This palladium-catalyzed reaction between organoborane species and halides or triflates under basic conditions provided a reliable method for forming carbon-carbon bonds, ultimately leading to its recognition with the Nobel Prize in Chemistry in 2010. The reaction's tolerance for diverse functional groups and its environmentally benign nature, particularly when compared to alternative methods using toxic organotin reagents, established Suzuki coupling as a cornerstone methodology in modern synthetic chemistry.
Contemporary research in organoboron chemistry continues to expand the boundaries of what is possible with these versatile compounds. New synthetic methodologies utilizing organoboron compounds as reagents and catalysts are constantly being developed, alongside new activation modes for small molecules and bonds mediated by boron compounds. The concept of boron-nitrogen/carbon-carbon isosterism has opened new opportunities for creating chemical space and function, while boron-doped carbon-rich materials with distinct optoelectronic properties represent emerging applications in materials science.
The specific development of heterocyclic boronate esters like this compound reflects the ongoing evolution of organoboron chemistry toward increasingly sophisticated molecular architectures. The integration of multiple functional groups within a single molecule allows for fine-tuning of reactivity and selectivity in synthetic transformations. Research has demonstrated that such compounds serve as crucial reagents in the construction of complex organic molecules through the formation of carbon-carbon and carbon-heteroatom bonds. The unique reactivity of the boron moiety combined with the pyrimidine scaffold enables selective and efficient functionalization of organic molecules, facilitating the synthesis of diverse chemical entities with potential applications across pharmaceutical, agrochemical, and materials industries.
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O4S/c1-10(2)11(3,4)19-12(18-10)8-6-13-9(14-7-8)15-20(5,16)17/h6-7H,1-5H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTWEGVBYAEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675249 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-36-6 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-N-(pyrimidin-2-yl)methanesulfonamide
Starting material : 5-Bromo-2-aminopyrimidine (CAS: 7752-82-1).
Sulfonylation :
Miyaura Borylation of 5-Bromo-N-(pyrimidin-2-yl)methanesulfonamide
Reaction setup :
Workup :
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Procedure :
-
Concurrent sulfonylation and borylation in a single reactor.
-
Limitation : Conflicting temperature requirements (sulfonylation at RT vs. borylation at 80°C).
Optimization and Critical Parameters
Catalyst Selection
Solvent and Temperature
Substrate Scope and Limitations
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Electron-deficient pyrimidines : Accelerate borylation rates due to enhanced oxidative addition.
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Steric hindrance : Bulky substituents at the 4-position of pyrimidine reduce yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Modifications
Comparative Evaluation of Methods
| Parameter | Stepwise Borylation | Early-Stage Borylation |
|---|---|---|
| Overall Yield | 63% (two steps) | 58% (two steps) |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
| Key Advantage | Higher reproducibility | Avoids sulfonamide side rxns |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry. Biology: It can be used as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The sulfonamide group can interact with biological targets, potentially leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Boronic Acid Derivatives: Interact with diols and other nucleophiles.
Sulfonamide Group: Can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
Positional Isomers on Benzene Rings :
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS 305448-92-4, similarity score: 0.97)
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS 380430-60-4, similarity score: 0.96)
- N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS 1256359-16-6, similarity score: 0.92)
These isomers differ in the position of the boronic ester group on the benzene ring (para, meta, ortho). The para isomer exhibits the highest similarity (0.97), likely due to reduced steric hindrance compared to ortho-substituted analogs, which may hinder cross-coupling reactivity .
Pyridine vs. Pyrimidine Scaffolds :
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS 1083326-75-3): Features a pyridine ring with a methoxy group at position 2 and methanesulfonamide at position 3.
- N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS 1171891-19-2): Replaces sulfonamide with a propionamide group, altering hydrogen-bonding capacity and solubility .
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The methanesulfonamide group in the target compound (EWG) enhances boronic ester reactivity by polarizing the boron center, facilitating transmetallation in Suzuki reactions .
- Steric Effects : Bulky substituents (e.g., pivalamide in CAS 1171891-19-2 ) reduce coupling efficiency due to steric hindrance.
- Solubility : Methoxymethyl-substituted analogs (e.g., CAS 2096333-95-6) exhibit improved aqueous solubility compared to the target compound, making them preferable for biological assays .
Biological Activity
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of 275.35 g/mol and features a pyrimidine ring substituted with a methanesulfonamide group and a boron-containing moiety known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This unique structure contributes to its biological activity.
Inhibition of Enzymatic Activity
Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been noted to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial regulator in various cellular processes including metabolism and cell survival. The inhibitory activity was quantified with an IC50 value of approximately 8 nM, indicating high potency in biochemical assays .
Antiviral Activity
The compound's structural analogs have demonstrated antiviral properties by inhibiting viral replication mechanisms. In particular, derivatives with similar boron-containing structures have been shown to effectively inhibit the NS5B polymerase in hepatitis C virus (HCV) replication . Such findings suggest potential applications in antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | GSK-3β inhibition (IC50 = 8 nM) | |
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Cytotoxicity | Low cytotoxicity at concentrations < 10 µM |
Case Studies
Study on GSK-3β Inhibition
In a study examining the compound's effects on GSK-3β activity, it was found that the compound significantly reduced phosphorylation levels of downstream targets involved in cell cycle regulation and apoptosis. This suggests that modulation of GSK-3β activity could be a therapeutic strategy for diseases such as cancer .
Antiviral Efficacy
Another study explored the antiviral efficacy of related compounds against HCV. The results showed that certain derivatives exhibited low micromolar EC50 values in cell-based assays, indicating effective inhibition of viral replication without significant cytotoxic effects on host cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)methanesulfonamide, and what parameters influence yield?
- Methodology : Synthesis typically involves introducing the dioxaborolane moiety via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand) on a halogenated pyrimidine precursor. Key parameters include:
- Catalyst loading : 2–5 mol% Pd catalyst in anhydrous solvents (e.g., dioxane, THF) under inert atmosphere .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the boronate ester. Yield optimization requires careful control of moisture and oxygen to prevent boronate hydrolysis .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns; ¹¹B NMR (~30–35 ppm) and ¹⁹F NMR (if fluorinated analogs exist) for boronate integrity .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for refinement, though challenges arise with disordered boronate groups or solvent molecules .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be applied using this compound, and what challenges arise in maintaining boronate ester integrity?
- Applications : The boronate group enables coupling with aryl/vinyl halides to form biaryl or styrenyl derivatives. Example protocol:
- Conditions : 2 mol% Pd(PPh₃)₄, 2M Na₂CO₃(aq), DME, 80°C, 12 hours .
- Challenges :
- Hydrolysis : Boronate esters degrade in protic solvents; use anhydrous conditions and degassed solvents.
- Regioselectivity : Steric hindrance from the pyrimidine ring may require tailored ligands (e.g., SPhos) to improve coupling efficiency .
Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the boronate ester in cross-coupling or functionalization reactions?
- Analysis : Electron-withdrawing groups (e.g., sulfonamide) on pyrimidine reduce electron density at the boronate, potentially slowing transmetallation steps. Computational studies (DFT) using electronegativity/hardness parameters (e.g., Parr-Pearson absolute hardness) can predict reactivity trends .
- Experimental Validation : Compare coupling rates of derivatives with varying substituents (e.g., –SO₂NH₂ vs. –OMe) using kinetic profiling .
Q. What are common sources of data contradiction in crystallographic studies of sulfonamide-containing boronate esters?
- Issues :
- Disorder : The dioxaborolane ring may exhibit rotational disorder, complicating refinement. Use SQUEEZE (in PLATON) to model solvent regions .
- Thermal Motion : High thermal parameters for boron atoms require constraints during SHELXL refinement .
Q. In comparative studies with similar boronate esters, how does the sulfonamide substituent influence chemical stability or biological activity?
- Stability Studies :
- Hydrolytic Stability : Compare hydrolysis rates (e.g., in pH 7.4 buffer) with non-sulfonamide analogs. Sulfonamide electron withdrawal may accelerate hydrolysis, requiring stabilization via steric shielding .
- Biological Relevance :
- Enzyme Inhibition : The sulfonamide group can act as a hydrogen-bond acceptor, enhancing binding to target proteins (e.g., carbonic anhydrase). Screen analogs for IC₅₀ shifts using enzyme assays .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
